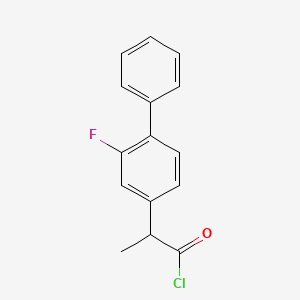

Flurbiprofen Acid Chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12ClFO |

|---|---|

Molecular Weight |

262.70 g/mol |

IUPAC Name |

2-(3-fluoro-4-phenylphenyl)propanoyl chloride |

InChI |

InChI=1S/C15H12ClFO/c1-10(15(16)18)12-7-8-13(14(17)9-12)11-5-3-2-4-6-11/h2-10H,1H3 |

InChI Key |

MLSJPUAYWASKDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Flurbiprofen Acid Chloride

Direct Conversion from Flurbiprofen (B1673479) Carboxylic Acid

The most common and direct method for synthesizing flurbiprofen acid chloride is the reaction of flurbiprofen with a suitable chlorinating agent. This process effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom.

Utilization of Thionyl Chloride as Chlorinating Agent

Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids due to its reliability and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. blogspot.commasterorganicchemistry.com

The reaction between flurbiprofen and thionyl chloride is typically carried out under reflux conditions to ensure the completion of the reaction. nih.govijpsonline.comijpsonline.com The temperature is generally maintained between 60-70°C. ijpsonline.com The duration of the reflux can vary, with reported times ranging from 2 to 15 hours. ijpsonline.commdpi.com

From a stoichiometric perspective, an excess of thionyl chloride is often employed to drive the reaction to completion. ijpsonline.comijpsonline.com For instance, a 30% excess of thionyl chloride relative to flurbiprofen has been reported. ijpsonline.comijpsonline.com In some procedures, a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction, which can be stirred at room temperature for 2 hours. google.comnewdrugapprovals.org

Interactive Data Table: Reaction Conditions for this compound Synthesis using Thionyl Chloride

| Parameter | Value | Source(s) |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | nih.govijpsonline.comijpsonline.commdpi.com |

| Starting Material | Flurbiprofen | nih.govijpsonline.comijpsonline.commdpi.com |

| Stoichiometry | Excess thionyl chloride (e.g., 30% excess) | ijpsonline.comijpsonline.com |

| Temperature | Reflux, 60-70°C | nih.govijpsonline.comijpsonline.com |

| Reaction Duration | 2 - 15 hours | ijpsonline.commdpi.com |

| Catalyst (optional) | N,N-dimethylformamide (DMF) | google.comnewdrugapprovals.org |

The choice of solvent is critical for the successful synthesis of this compound. Anhydrous solvents are necessary to prevent the hydrolysis of the highly reactive acid chloride product back to the carboxylic acid. Commonly used solvents include:

Anhydrous Dichloromethane (B109758): This solvent is frequently used in the subsequent steps following the formation of the acid chloride. nih.gov

Chloroform (B151607): Flurbiprofen can be dissolved in a minimum amount of chloroform before the addition of thionyl chloride. ijpsonline.comijpsonline.com

Toluene: In some protocols, the reaction is carried out in dry toluene. mdpi.comgoogle.com

Following the completion of the reaction, a specific workup procedure is required to isolate the pure this compound. A typical procedure involves:

Evaporation under reduced pressure: The excess thionyl chloride and the solvent are removed by evaporation under reduced pressure. nih.govijpsonline.comijpsonline.commdpi.com This step yields the crude acid chloride. ijpsonline.com

Washing sequences: For subsequent reactions, the resulting product dissolved in a solvent like dichloromethane is often washed with various aqueous solutions to remove impurities. A common washing sequence includes washing with 5% HCl, followed by 5% sodium hydroxide, and finally with a brine solution. nih.gov

Drying and solvent removal: The organic layer containing the product is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product. nih.gov In some cases, the crude acid chloride is used directly in the next synthetic step without further purification. mdpi.comgoogle.com

Application of Oxalyl Chloride for Acid Chloride Formation

Oxalyl chloride ((COCl)₂) is another effective reagent for the conversion of carboxylic acids to acid chlorides. rsc.orgcore.ac.ukrsc.org It is often used with a catalytic amount of DMF. core.ac.uk

Both thionyl chloride and oxalyl chloride are highly effective for the synthesis of acid chlorides. iitk.ac.inshirazu.ac.ir

Thionyl Chloride: A key advantage of thionyl chloride is that its byproducts, SO₂ and HCl, are gaseous, which simplifies their removal from the reaction mixture. blogspot.com

Oxalyl Chloride: Oxalyl chloride is also known for producing gaseous byproducts (CO, CO₂, and HCl). It is sometimes preferred for its milder reaction conditions. However, it is generally more expensive than thionyl chloride. blogspot.com

The choice between the two reagents can depend on the specific requirements of the synthesis, including the scale of the reaction, cost considerations, and the sensitivity of other functional groups present in the molecule. For the synthesis of this compound, both reagents have been successfully employed. rsc.orgcore.ac.ukrsc.org One study noted that while thionyl chloride is effective, it has been associated with side reactions, leading to the preference for other activating agents in certain applications. kcl.ac.uk In a one-pot synthesis of β-lactams, both thionyl chloride and oxalyl chloride were used as efficient acid activators, demonstrating comparable efficacy. shirazu.ac.ir

Investigation of Reaction Mechanistic Pathways

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Understanding the mechanistic pathways is crucial for controlling the reaction and minimizing byproducts.

Proposed Mechanisms for Carboxylic Acid to Acyl Chloride Conversion

The most common method for converting carboxylic acids, such as flurbiprofen, to acyl chlorides involves the use of thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orgmasterorganicchemistry.com

With thionyl chloride, the reaction mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. youtube.comlibretexts.orgjove.com This forms a highly reactive intermediate, an acyl chlorosulfite. libretexts.orgchemistrysteps.com The chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon of the acyl chlorosulfite intermediate. youtube.comlibretexts.org This leads to a tetrahedral intermediate which subsequently collapses, eliminating sulfur dioxide (SO₂) and a chloride ion to form the final acyl chloride product. youtube.comlibretexts.org The formation of gaseous byproducts (SO₂ and HCl) helps to drive the reaction to completion. wikipedia.org

Alternatively, phosphorus pentachloride (PCl₅) can be used. jove.com The mechanism involves the attack of the carboxylic acid on the phosphorus center of PCl₅, leading to the formation of an acid chloride and phosphorus oxychloride. The formation of the stable P=O bond is a key driving force for this reaction. jove.com

Influence of Catalytic Additives (e.g., N,N-dimethylformamide)

Catalytic amounts of N,N-dimethylformamide (DMF) are often used to accelerate the conversion of carboxylic acids to acyl chlorides, particularly when using oxalyl chloride or thionyl chloride. wikipedia.orgnih.gov DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more reactive electrophile. wikipedia.orgyoutube.com

In the case of oxalyl chloride, DMF reacts to form an iminium chloride intermediate. wikipedia.org This intermediate then reacts with the carboxylic acid to form a mixed imino-anhydride. A subsequent acyl substitution by the liberated chloride ion yields the desired acyl chloride and regenerates the DMF catalyst. wikipedia.org This catalytic cycle enhances the reaction rate and allows for milder reaction conditions compared to using the chlorinating agent alone. wikipedia.org The use of catalytic DMF is a common strategy in the synthesis of acyl halides. nih.gov

Optimization of this compound Synthesis for Yield and Purity

Achieving high yield and purity of this compound is essential for its use in subsequent pharmaceutical applications. This requires careful optimization of reaction parameters and strategies to mitigate impurity formation.

Process Parameter Optimization (Temperature, Pressure, Time)

The synthesis of this compound from flurbiprofen using thionyl chloride is typically carried out by refluxing the mixture for 3-4 hours. nih.gov After the reaction is complete, excess thionyl chloride is removed under reduced pressure. nih.gov The resulting acid chloride can then be collected at a temperature range of 100°C–110°C. nih.gov

Further optimization of these parameters, such as reaction time and temperature, can be crucial. For instance, in the synthesis of flurbiprofen axetil, a derivative of this compound, specific temperature control during the addition of acetyl chloride (-10 °C to -5 °C) is highlighted as a preferred condition. google.com While this pertains to a subsequent reaction, it underscores the importance of temperature control in reactions involving acyl chlorides to ensure high purity and yield. The use of molecular distillation has also been introduced as a purification technique to achieve high purity (99.3%) and yield (94.5%) of flurbiprofen axetil, which suggests that advanced purification methods can be beneficial for the intermediate, this compound, as well. google.com

Table 1: Process Parameters for this compound Synthesis

| Parameter | Condition | Source |

| Reagent | Thionyl Chloride | nih.gov |

| Reaction Time | 3–4 hours | nih.gov |

| Purification | Evaporation under reduced pressure | nih.gov |

| Collection Temperature | 100°C–110°C | nih.gov |

Impurity Formation and Mitigation Strategies

A known impurity that can be formed from this compound is 4-Acetyl-2-fluorobiphenyl, which is considered an impurity of flurbiprofen itself. impurity.com This indicates that side reactions involving the acyl chloride intermediate can lead to the formation of undesirable byproducts.

To mitigate impurity formation, several strategies can be employed. The use of freshly distilled thionyl chloride is a common practice to ensure the purity of the reagent and prevent side reactions. nih.gov Careful control of reaction temperature is also critical, as higher temperatures can often lead to the formation of degradation products. The efficient removal of excess chlorinating agent and byproducts after the reaction is complete is another important step to prevent further reactions and ensure the stability of the this compound. nih.gov The use of an inert atmosphere, such as nitrogen protection, can also be beneficial in preventing unwanted side reactions. google.com

Table 2: Common Impurities and Mitigation Strategies

| Impurity | Mitigation Strategy | Source |

| 4-Acetyl-2-fluorobiphenyl | Use of pure reagents, temperature control, efficient purification | impurity.com |

| Unreacted Flurbiprofen | Ensuring complete reaction, purification by washing with a mild base | scielo.br |

| Degradation Products | Strict temperature control, use of inert atmosphere | google.com |

Advanced Characterization Techniques for Flurbiprofen Acid Chloride and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are fundamental tools for the elucidation of the chemical structures of flurbiprofen (B1673479) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular framework and functional groups present.

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and their spatial relationships.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For derivatives of flurbiprofen acid chloride, such as amides and esters, the ¹H NMR spectrum is key to confirming the successful modification of the carboxylic acid group.

In a study detailing the synthesis of various flurbiprofen amides, specific proton signals were identified that confirm the formation of the amide bond. nih.gov For instance, in the spectrum of N-(3-chloropyridin-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide, the methyl protons (-CH₃) appear as a doublet at approximately 1.48 ppm, and the methine proton (-CH) is observed as a quartet at 4.01 ppm. A key indicator of amide formation is the appearance of a singlet at 10.41 ppm, corresponding to the N-H proton of the amide group. The aromatic protons appear in a complex multiplet region between 7.30 and 8.40 ppm. nih.gov

Similarly, for N-(3-bromopyridin-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide, the characteristic signals include a doublet for the methyl group at 1.45 ppm, a quartet for the methine proton at 3.99 ppm, and a singlet for the amide proton at 10.35 ppm. nih.gov

For ester derivatives, such as flurbiprofen ethyl ester, the ¹H NMR spectrum shows characteristic signals for the ethyl group, in addition to the signals from the flurbiprofen backbone. researchgate.net For example, the methyl protons of the ester's ethyl group typically appear as a triplet, while the methylene (B1212753) protons appear as a quartet. researchgate.netscispace.com

Interactive Table: ¹H NMR Spectroscopic Data for Flurbiprofen Amide Derivatives in DMSO-d₆ nih.gov

| Compound Name | δ CH₃ (ppm) | δ CH (ppm) | δ Ar-H (ppm) | δ NH (ppm) |

| N-(3-chloropyridin-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide | 1.48 (d) | 4.01 (q) | 7.30-8.40 (m) | 10.41 (s) |

| N-(3-bromopyridin-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide | 1.45 (d) | 3.99 (q) | 7.23-8.42 (m) | 10.35 (s) |

| 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide | 1.50 (d) | 3.96 (q) | 7.30-7.79 (m) | 10.60 (s) |

d = doublet, q = quartet, m = multiplet, s = singlet

For the amide derivatives of flurbiprofen, the ¹³C NMR spectrum is crucial for confirming the presence of the amide carbonyl carbon. In the spectrum of N-(3-chloropyridin-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide, the amide carbonyl carbon resonates at 171.9 ppm. nih.gov Other key signals include the methyl carbon at 18.4 ppm and the methine carbon at 44.6 ppm. The numerous signals in the aromatic region (115.1-159.8 ppm) correspond to the carbons of the biphenyl (B1667301) and pyridine (B92270) rings. nih.gov

For the bromo-substituted analogue, N-(3-bromopyridin-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide, the amide carbonyl carbon appears at a slightly different chemical shift of 175.2 ppm, with the methyl and methine carbons at 18.4 ppm and 44.7 ppm, respectively. nih.gov These distinct chemical shifts provide definitive structural confirmation.

Interactive Table: ¹³C NMR Spectroscopic Data for Flurbiprofen Amide Derivatives in DMSO-d₆ nih.gov

| Compound Name | δ C=O (ppm) | δ CH (ppm) | δ CH₃ (ppm) | δ Aromatic C (ppm) |

| N-(3-chloropyridin-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide | 171.9 | 44.6 | 18.4 | 115.1, 115.3, 123.3, 124.2 (2C), 127.9 (2C), 128.7, 128.8 (2C), 130.6, 130.7, 138.9, 147.0, 148.0, 158.1, 159.8 |

| N-(3-bromopyridin-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide | 175.2 | 44.7 | 18.4 | 115.2, 115.3, 115.4, 117.6, 124.2 (2C), 128.0 (2C), 128.8, 128.9 (2C), 142.2, 143.2, 143.3, 147.7, 158.3, 159.9 |

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. Given the presence of a fluorine atom on the biphenyl ring system of flurbiprofen, ¹⁹F NMR is a valuable tool. It provides information about the chemical environment of the fluorine atom, which can be influenced by structural changes elsewhere in the molecule. While specific ¹⁹F NMR studies dedicated to the amide and ester derivatives of this compound are not extensively detailed in the surveyed literature, this technique remains crucial for confirming the integrity of the fluorobiphenyl moiety during chemical transformations.

Advanced NMR techniques provide deeper insights into molecular structure and dynamics. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei and are instrumental in assigning the complex ¹H and ¹³C NMR spectra of flurbiprofen derivatives.

While detailed studies employing techniques like DOSY (which measures translational diffusion and can provide information on molecular size and aggregation) or relaxation time measurements (T1 and T2, which probe molecular dynamics) have been conducted on the parent flurbiprofen acid, specific reports applying these advanced methodologies to the amide and ester derivatives of this compound are not prominent in the available scientific literature. Such studies would be valuable for understanding the solution-state behavior and intermolecular interactions of these derivatives.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, FTIR is particularly useful for confirming the conversion of the acid chloride to an amide or ester.

The most significant change observed in the FTIR spectrum upon conversion of this compound to an amide is the disappearance of the characteristic C=O stretching band of the acid chloride and the appearance of new bands corresponding to the amide group. For example, in N-(3-chloropyridin-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide, a strong absorption band is observed at 1671 cm⁻¹, which is characteristic of the amide I band (C=O stretch). Additionally, a band at 3280 cm⁻¹ corresponds to the N-H stretching vibration, confirming the presence of the amide functional group. nih.gov

Similarly, the N-(3-bromopyridin-2-yl) derivative shows a C=O stretch at 1667 cm⁻¹ and an N-H stretch at 3265 cm⁻¹. nih.gov The formation of ester derivatives would be confirmed by the appearance of a characteristic ester C=O stretching band, typically in the range of 1735-1750 cm⁻¹.

Interactive Table: Key FTIR Absorption Bands for Flurbiprofen Amide Derivatives nih.gov

| Compound Name | C=O Stretch (Amide I) (cm⁻¹) | N-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |

| N-(3-chloropyridin-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide | 1671 | 3280 | 1578 |

| N-(3-bromopyridin-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide | 1667 | 3265 | 1511 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight, confirming the elemental composition, and elucidating the structure of compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. While specific HRMS data for this compound is not prevalent in the literature due to its reactive nature, the principles can be demonstrated using its parent compound, Flurbiprofen.

Flurbiprofen (C₁₅H₁₃FO₂): The theoretical monoisotopic mass is 244.08996 Da. nih.gov An HRMS analysis would be expected to yield a measured mass extremely close to this value, confirming the elemental composition.

This compound (C₁₅H₁₂FOCl): The molecular formula is derived by replacing the -OH group of the carboxylic acid with a -Cl atom. Its theoretical monoisotopic mass would be 262.05607 Da. HRMS would be the definitive technique to confirm this formula for the synthesized intermediate, distinguishing it from potential impurities or starting material.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample and confirm the identity of its components. In the context of Flurbiprofen analysis, LC-MS methods have been extensively developed.

These methods typically use a reversed-phase C18 column for separation and a mass spectrometer for detection, often employing electrospray ionization (ESI). nih.govnih.gov For Flurbiprofen, tandem mass spectrometry (MS/MS) is frequently used in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.govresearchgate.net The characteristic transition for Flurbiprofen is the fragmentation of the precursor ion [M-H]⁻ at m/z 243.2 to a product ion at m/z 199.2, which corresponds to the loss of carbon dioxide (CO₂). researchgate.netresearchgate.net

An LC-MS analysis of a this compound sample would be expected to show a primary peak corresponding to its molecular weight. However, due to its high reactivity, the presence of a significant peak for Flurbiprofen would also be likely, resulting from hydrolysis of the acid chloride upon contact with trace amounts of water in the LC mobile phase or sample solvent.

Electrospray Ionization-Mass Spectrometry (ESI-MS) for Solution-State Studies

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase, making it ideal for analyzing compounds in their solution state without significant fragmentation. It is the most common ionization source used in LC-MS studies of Flurbiprofen and its derivatives. nih.govresearchgate.net

For Flurbiprofen, analysis is almost always performed in negative ion mode, where the carboxylic acid proton is easily lost, forming the [M-H]⁻ ion at m/z 243.2. researchgate.net This provides high sensitivity and a clear molecular ion peak. Studies have successfully used ESI-MS for the simultaneous determination of Flurbiprofen and its metabolites in various biological matrices. nih.gov

When analyzing this compound with ESI-MS, the ionization behavior would be highly dependent on the solvent system. In a completely aprotic environment, a molecular ion might be observed. However, in typical reversed-phase solvents containing water or methanol, rapid solvolysis would likely occur, leading to the detection of the corresponding Flurbiprofen carboxylate ion.

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| LC-MS/MS | ESI Negative | 243.2 | 199.2 | Purity, Identity, Quantification nih.govresearchgate.net |

| ESI-MS | ESI Negative | 243.2 | - | Solution-State Analysis nih.govnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption is characteristic of the electronic structure of the molecule, specifically its chromophores (light-absorbing groups).

The chromophore in both Flurbiprofen and this compound is the 2-fluoro-biphenyl system. This extended aromatic system is responsible for strong UV absorption. Studies consistently show that Flurbiprofen exhibits a spectral maximum (λmax) at approximately 247 nm. nih.govresearchgate.net This wavelength is commonly used for detection in HPLC-UV analysis. The core chromophore remains unchanged between the carboxylic acid and the acid chloride, so this compound is expected to have a very similar λmax. This technique is valuable for quick identity checks and for quantitative analysis via HPLC with a UV detector.

Chromatographic Purity Assessment and Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of pharmaceutical compounds and for quantitative analysis. Numerous validated HPLC methods have been published for the determination of Flurbiprofen. dergipark.org.trresearchgate.net These methods are essential for quality control, allowing for the separation of the main compound from any impurities or degradation products.

A typical HPLC method for Flurbiprofen involves:

Column: A reversed-phase column, such as a C18, is most common. nih.govdergipark.org.tr

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govdergipark.org.tr

Detection: UV detection at the λmax of the compound, typically around 247 nm or 254 nm. nih.govdergipark.org.tr

Flow Rate: An isocratic flow rate of 1.0 mL/min is often employed, providing retention times of less than 6 minutes. nih.govdergipark.org.tr

These methods are validated for linearity, accuracy, and precision, demonstrating their reliability for routine analysis. nih.govresearchgate.net When analyzing a sample of this compound, HPLC would be used to determine its purity. The primary peak would correspond to the acid chloride, while secondary peaks could indicate the presence of unreacted starting materials or the hydrolysis product, Flurbiprofen.

| Parameter | Condition 1 | Condition 2 |

| Column | Gemini C18 (5 µm, 4.6 x 250 mm) nih.gov | Ace C18 (5 µm, 4.6 x 250 mm) dergipark.org.tr |

| Mobile Phase | Acetonitrile: 30 mM Disodium Hydrogen Phosphate (50:50), pH 7.0 nih.gov | Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate (60:40), pH 3.5 dergipark.org.tr |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min dergipark.org.tr |

| Detection | UV at 247 nm nih.gov | UV at 254 nm dergipark.org.tr |

| Retention Time | 3.2 min nih.gov | 5.4 min dergipark.org.tr |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While Flurbiprofen and its acid chloride are polar, they can be converted into more volatile derivatives, such as esters or silylated compounds, making them amenable to GC-MS analysis. mdpi.com This is particularly relevant for quantifying Flurbiprofen-derived compounds in various matrices.

For the analysis of Flurbiprofen, derivatization is a key step to enhance volatility and improve chromatographic behavior. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the carboxylic acid group into a trimethylsilyl (B98337) (TMS) ester. researchgate.net The resulting TMS-Flurbiprofen is more volatile and thermally stable.

In a typical GC-MS method, the derivatized sample is injected into a gas chromatograph, where it is separated based on its boiling point and interaction with a capillary column (e.g., one coated with 5% phenyl and 95% dimethylpolysiloxane). The separated components then enter the mass spectrometer, which provides mass fragmentation patterns for identification and quantification. Using selected ion monitoring (SIM) mode enhances sensitivity and specificity, with a characteristic ion (e.g., m/z 180 for the derivatized Flurbiprofen) used for quantification. researchgate.net

Detailed Research Findings:

Linearity: Calibration curves for MSTFA-derivatized Flurbiprofen have demonstrated linearity in concentration ranges of 0.25–5.0 μg/mL.

Limits of Detection (LOD) and Quantification (LOQ): The method has shown high sensitivity, with an LOD of 0.05 μg/mL and an LOQ of 0.15 μg/mL. researchgate.net In another study focusing on human plasma, the LOD and LOQ were found to be 0.03 and 0.10 microg/mL, respectively. nih.gov

Precision and Accuracy: Intra- and inter-day precision values are typically low (less than 3.64%), with accuracy (relative error) better than 2.67%, indicating a reliable and reproducible method.

This analytical approach is directly applicable to purity assessments of volatile ester derivatives synthesized from this compound, ensuring the final product meets required specifications.

Table 1: GC-MS Validation Parameters for Derivatized Flurbiprofen

| Parameter | Value | Reference |

|---|---|---|

| Derivatizing Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | researchgate.net |

| Quantitative Ion (SIM) | m/z 180 | researchgate.net |

| Linearity Range | 0.25–5.0 μg/mL | |

| Limit of Detection (LOD) | 0.05 μg/mL | researchgate.net |

| Limit of Quantification (LOQ) | 0.15 μg/mL | researchgate.net |

| Accuracy (Relative Error) | < 2.67% |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Checks

Thin-Layer Chromatography (TLC) is an essential, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the conversion of Flurbiprofen to this compound and its subsequent derivatization into amides or esters. nih.govcerritos.edu It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. ursinus.edu

The principle of TLC involves spotting the reaction mixture onto a stationary phase, typically a silica (B1680970) gel plate, and developing it with a suitable mobile phase. cerritos.edu The separation is based on the differential partitioning of the components between the stationary and mobile phases. ursinus.edu For Flurbiprofen and its derivatives, various mobile phase systems have been developed. A common system for separating non-steroidal anti-inflammatory drugs (NSAIDs) is a mixture of ethyl acetate, toluene, methanol, and acetic acid. researchgate.netresearcher.life Another effective mobile phase consists of chloroform (B151607), methanol, and ammonia. rjpbcs.com

Detailed Research Findings:

Reaction Monitoring: In the synthesis of Flurbiprofen amides, TLC can be used to track the disappearance of the Flurbiprofen starting material and the appearance of the new amide product spot, which will have a different retention factor (Rf) due to changes in polarity. nih.gov

Purity Checks: After a reaction is complete, TLC provides a preliminary check for purity. A single spot suggests a pure compound, while multiple spots indicate the presence of impurities or unreacted starting materials.

Visualization: Spots are typically visualized under UV light at 254 nm, where the fluorescent indicator in the silica gel is quenched by the UV-absorbing compounds. ursinus.eduresearchgate.net

Sensitivity: TLC methods can be highly sensitive, with limits of detection reported to be as low as 0.05 to 0.29 µg per band for Flurbiprofen and related NSAIDs. researchgate.net A high-performance TLC (HPTLC) method for Flurbiprofen in plasma established a limit of quantitation of 40 ng. nih.gov

Table 2: Example TLC Systems for Flurbiprofen and Related Compounds

| Stationary Phase | Mobile Phase (v/v/v) | Detection Method | Application | Reference |

|---|---|---|---|---|

| Silica Gel 60 F-254 | Ethyl acetate-Toluene-Methanol-Acetic acid (40:40:1:1) | UV Light (254 nm) | Separation of NSAIDs | researchgate.netresearcher.life |

| Silica Gel | Chloroform-Methanol-Ammonia (90:10:0.6) | UV Light (247 nm) | Estimation in dosage forms | rjpbcs.com |

Solid-State Analytical Characterization (for related forms or derived co-crystals)

While this compound is a reactive intermediate, the solid derivatives and co-crystals formed from Flurbiprofen are stable and their physical properties can be thoroughly investigated using solid-state analytical techniques. These methods provide critical information on the crystal structure, thermal behavior, and polymorphism of the materials.

X-Ray Diffraction (XRD) for Crystalline Structure Analysis

X-Ray Diffraction (XRD) is the definitive technique for analyzing the crystalline structure of solid materials. Powder X-Ray Diffraction (PXRD) is particularly useful for characterizing new solid forms, such as co-crystals derived from Flurbiprofen. The diffraction pattern is a unique fingerprint of a specific crystalline arrangement. The formation of a new crystalline phase, like a co-crystal, is confirmed by the appearance of new diffraction peaks that are distinct from the peaks of the individual starting components. impactfactor.org

Detailed Research Findings:

Pure Flurbiprofen: The XRD pattern of pure Flurbiprofen shows characteristic sharp, intense peaks indicating its crystalline nature. scielo.br Notable peaks have been observed at 2θ diffraction angles of approximately 7°, 11°, 16°, 17°, 21°, 22°, and 24°. scielo.br Another study identified key peaks at 7.14°, 10.79°, 15.84°, and 20.56°. impactfactor.org

Flurbiprofen Co-crystals: The formation of Flurbiprofen co-crystals results in unique PXRD patterns.

Flurbiprofen-Arginine Co-Crystals: Displayed a strong, intense peak at a 2θ value of 15.70°, which differs from the strong peak of pure Flurbiprofen at 20.20°. ijcrt.org

Flurbiprofen-Ferulic Acid Co-Crystals: Showed new, unique peaks at 2θ values of 7.23°, 9.01°, 12.79°, 15.62°, and 26.45°, confirming the creation of a novel crystalline phase. impactfactor.org

Flurbiprofen-Picolinamide Co-Crystals: These were found to crystallize in the triclinic P-1 space group, with the crystal structure being solved from high-resolution synchrotron powder diffraction data. acs.org

The analysis of these patterns provides conclusive evidence of co-crystal formation and can be used to determine crystallographic data such as space group and unit cell dimensions. acs.org

Table 3: Characteristic PXRD Peaks (2θ) for Flurbiprofen and Derived Co-Crystals

| Compound | Key Diffraction Peaks (2θ°) | Reference |

|---|---|---|

| Pure Flurbiprofen | 7.14, 10.79, 15.84, 20.20, 20.56 | impactfactor.orgijcrt.org |

| Flurbiprofen-Arginine Co-crystal | 15.70 (intense), 18.11, 23.32, 27.17 | ijcrt.org |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to investigate thermal transitions such as melting, crystallization, and glass transitions. For Flurbiprofen and its derivatives or co-crystals, DSC is instrumental in confirming the formation of new solid phases and assessing their thermal stability.

Detailed Research Findings:

Pure Flurbiprofen: The DSC thermogram of pure Flurbiprofen exhibits a single, sharp endothermic peak corresponding to its melting point. This has been reported at 113.4°C and 116.53°C in different studies. scielo.brmdpi.com

Flurbiprofen Co-crystals and Derivatives: The formation of a co-crystal or a new solid dispersion is often indicated by a shift in the melting point or the appearance of a new endothermic peak at a different temperature than the individual components.

Flurbiprofen-Lidocaine Complex: A physical mixture showed a co-melting point around 38°C, while the amorphous complex itself showed no clear endothermic melting peak, but rather a glass transition at approximately -18°C. researchmap.jp

Flurbiprofen Solid Dispersions: When Flurbiprofen was molecularly dispersed in a carrier like PEG 10000, the sharp endothermic peak of the drug disappeared or became broad, indicating a transition to a more amorphous state or reduced crystallinity. scielo.br

Flurbiprofen-Arginine Co-Crystals: Showed a distinct endothermic peak, confirming the formation of a new crystalline entity with a unique melting point. ijcrt.org

These thermal analyses are crucial for understanding the physical stability and solid-state properties of new materials derived from Flurbiprofen.

Table 4: Thermal Transition Data for Flurbiprofen and Related Forms from DSC

| Compound / System | Thermal Event | Temperature (°C) | Reference |

|---|---|---|---|

| Pure Flurbiprofen | Melting (Endotherm) | 113.4 - 116.53 | scielo.brmdpi.com |

| Flurbiprofen-Lidocaine Complex | Glass Transition | ~ -18 | researchmap.jp |

| Flurbiprofen/Lidocaine Physical Mix | Co-melting (Endotherm) | ~ 38 | researchmap.jp |

Derivatization Chemistry and Synthetic Utility of Flurbiprofen Acid Chloride

Synthesis of Flurbiprofen (B1673479) Ester Derivatives

The esterification of flurbiprofen via its acid chloride is a primary strategy to mask the free carboxylic acid group, which is often associated with gastrointestinal irritation. This derivatization leads to the formation of ester-linked prodrugs that can offer improved stability, altered solubility, and targeted drug delivery.

Condensation with Alcohols and Phenolic Moieties

Flurbiprofen acid chloride readily undergoes condensation reactions with various alcohols and phenols to yield the corresponding esters. This reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758), in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. nih.gov

A notable application of this method is the synthesis of mutual prodrugs by condensing this compound with naturally occurring phenolic antioxidants, including vanillin, umbelliferone, thymol, and sesamol. nih.govresearchgate.net This approach aims to create a single chemical entity with dual therapeutic benefits. The synthesis involves adding this compound dropwise to a cooled solution of the phenolic compound and triethylamine in dichloromethane, followed by stirring overnight. nih.gov Similarly, flurbiprofen has been conjugated with N,N-dimethylethanolamine to form an ester derivative, FLU-D2. tandfonline.comtandfonline.com This reaction proceeds by first preparing the acid chloride with thionyl chloride, which is then reacted with the alcohol in dichloromethane with triethylamine. tandfonline.com

Table 1: Examples of Flurbiprofen Esters Synthesized from this compound This table is interactive. Users can sort and filter the data.

| Reactant (Alcohol/Phenol) | Base | Solvent | Resulting Ester Derivative | Reference |

|---|---|---|---|---|

| Vanillin | Triethylamine | Dichloromethane | Flurbiprofen-Vanillin Ester | nih.gov |

| Umbelliferone | Triethylamine | Dichloromethane | Flurbiprofen-Umbelliferone Ester | nih.gov |

| Thymol | Triethylamine | Dichloromethane | Flurbiprofen-Thymol Ester | nih.gov |

| Sesamol | Triethylamine | Dichloromethane | Flurbiprofen-Sesamol Ester | nih.gov |

Preparation of Mutual Prodrugs and Ester-Linked Conjugates

The synthesis of mutual prodrugs via ester linkages is a key application of this compound. The objective is to combine flurbiprofen with another pharmacologically active agent to achieve synergistic effects or reduce side effects. As detailed previously, phenolic antioxidants have been successfully conjugated with flurbiprofen to mitigate gastrointestinal toxicity. nih.govresearchgate.net These ester prodrugs are designed to be stable in the acidic environment of the stomach but hydrolyze in the neutral pH of human plasma to release the parent drug and the promoiety. nih.gov

Beyond small molecules, flurbiprofen has been conjugated to macromolecules like dextran (B179266) and cyclodextrins to form ester-linked conjugates. bioline.org.brijpsonline.com While some methods utilize coupling agents like N,N'-carbonyldiimidazole, the underlying principle of activating the carboxylic acid to facilitate ester formation is similar. bioline.org.br For instance, a co-prodrug of flurbiprofen and the skeletal muscle relaxant methocarbamol (B1676395) was synthesized by condensing this compound with the primary hydroxyl group of methocarbamol. researchgate.net This strategy aims for a synergistic therapeutic outcome.

Synthesis of Flurbiprofen Amide Derivatives

Amide derivatives of flurbiprofen represent another major class of compounds synthesized to modify the drug's properties. The formation of an amide bond, generally more stable to hydrolysis than an ester bond, can lead to prodrugs with different release kinetics and biological activities. The synthesis typically involves the reaction of this compound or an activated form of flurbiprofen with a primary or secondary amine.

Amidation with Primary and Secondary Amines

This compound is reactive towards a diverse range of primary and secondary amines, leading to the formation of N-substituted amides. These reactions are often performed under standard conditions, such as in a suitable solvent with a base to scavenge the generated HCl.

N,N-dimethylethylenediamine: A flurbiprofen amide derivative (FLU-D1) was synthesized by reacting this compound with N,N-dimethylethylenediamine in dichloromethane containing triethylamine. tandfonline.comtandfonline.com

Isoniazide: A novel co-drug was created by reacting flurbiprofen, first converted to its acid chloride using oxalyl chloride, with the antitubercular drug isoniazide. rsc.org

2-Phenethylamines: A series of novel amides were synthesized by coupling flurbiprofen with various substituted 2-phenethylamines using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, a common alternative to the acid chloride method. mdpi.com

Halogenated Pyridinamines: Flurbiprofen has been condensed with halogenated pyridinamines, such as 2-amino-3-bromopyridine (B76627) and 2-amino-3-chloropyridine, to create potent dual inhibitors of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX). nih.gov These syntheses often employ coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the amidation. nih.gov

Conjugation with Amino Acid Methyl Esters and Peptidic Fragments

Amino acids and their esters are frequently used as promoieties for NSAIDs to create prodrugs that can potentially reduce gastric irritation and improve absorption. The Schotten-Baumann technique, which involves reacting an acid chloride with an amine in the presence of an aqueous base, is a classic method for this purpose. ijpsonline.com

Amide conjugates of flurbiprofen have been synthesized with the methyl esters of various amino acids, including L-tryptophan, L-histidine, L-phenylalanine, and DL-alanine. ijpsonline.com The synthesis involves the portion-wise addition of this compound to a cooled, basic aqueous solution of the amino acid methyl ester hydrochloride. ijpsonline.com Alternatively, other coupling methods are employed where flurbiprofen is activated with agents like DCC and then reacted with the amino acid ester. scielo.br These amide prodrugs are designed to be hydrolyzed by proteolytic enzymes in the body to release the active drug. scielo.br

Table 2: Examples of Flurbiprofen Amide Conjugates with Amino Acid Esters This table is interactive. Users can sort and filter the data.

| Amino Acid Ester | Synthesis Method | Resulting Amide Derivative | Reference |

|---|---|---|---|

| Glycine Ethyl Ester | Acid Chloride/DCC | Flurbiprofen-Glycine Ethyl Ester Amide | scielo.br |

| L-Phenylalanine Ethyl Ester | Acid Chloride/DCC | Flurbiprofen-L-Phenylalanine Ethyl Ester Amide | scielo.br |

| L-Tryptophan Methyl Ester | Schotten-Baumann | Flurbiprofen-L-Tryptophan Methyl Ester Amide | ijpsonline.com |

| L-Histidine Methyl Ester | Schotten-Baumann | Flurbiprofen-L-Histidine Methyl Ester Amide | ijpsonline.com |

| L-Alanine Ethyl Ester | Acid Chloride/DCC | Flurbiprofen-L-Alanine Ethyl Ester Amide | scielo.br |

Strategies for Intramolecular Cyclization and Heterocyclic Systems

The derivatization of flurbiprofen can extend to the synthesis of complex heterocyclic systems, where the flurbiprofen moiety is incorporated into a cyclic structure. These strategies often involve multi-step syntheses where an initial flurbiprofen amide undergoes a subsequent intramolecular cyclization reaction.

One such strategy involves the synthesis of novel N-flurbiprofen-substituted 1,2,3,4-tetrahydroisoquinolines. mdpi.com This process utilizes an intramolecular α-amidoalkylation reaction, which is an acid-catalyzed cyclization. The synthesis involves heating a flurbiprofen amide precursor in a solvent like dichloroethane with a heterogeneous acid catalyst (e.g., polyphosphoric acid on silica (B1680970) gel, PPA/SiO₂) to construct the tetrahydroisoquinoline ring system. mdpi.com

Furthermore, flurbiprofen has been used as a scaffold to build other heterocyclic systems. For example, flurbiprofen hydrazide, derived from flurbiprofen ethyl ester, serves as a key intermediate for synthesizing derivatives containing 1,2,4-triazole-5-thione and oxadiazole rings. acs.orgrsc.org These multi-step syntheses demonstrate the utility of flurbiprofen derivatives in constructing novel and potentially bioactive heterocyclic compounds.

Catalytic Strategies and Reagent Selection in Derivatization

The synthesis of flurbiprofen derivatives from its acid chloride often employs various catalytic strategies and reagents to facilitate the desired transformations efficiently and with high yields.

While this compound is reactive enough to form amides and esters directly with amines and alcohols, the use of coupling reagents is more common when starting from the parent carboxylic acid, flurbiprofen. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack.

Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used carbodiimide (B86325) coupling agents. mdpi.comscielo.brgoogle.com They react with the carboxylic acid of flurbiprofen to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with an amine or alcohol to form the corresponding amide or ester, with the byproduct being a urea (B33335) derivative (dicyclohexylurea (DCU) for DCC and a water-soluble urea for EDCI). mdpi.comscielo.br

1-Hydroxybenzotriazole (HOBt) is often used as an additive in conjunction with carbodiimides. nih.govnih.govnih.gov It reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and racemization, particularly when dealing with chiral molecules like flurbiprofen. This two-step, one-pot approach generally leads to cleaner reactions and higher yields of the desired product. nih.gov

For instance, the synthesis of flurbiprofen amides has been successfully achieved by coupling flurbiprofen with various amines in the presence of EDCI and HOBt in a suitable solvent like acetonitrile (B52724). nih.gov Similarly, DCC has been employed to synthesize flurbiprofen amides by reacting flurbiprofen with amines in dichloromethane. mdpi.com

| Coupling Reagent | Additive | Typical Solvent | Key Byproduct | Reference |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | DMAP | Dichloromethane (DCM) | Dicyclohexylurea (DCU) | google.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | 1-Hydroxybenzotriazole (HOBt) | Acetonitrile (MeCN), Tetrahydrofuran (B95107) (THF) | Water-soluble urea | nih.govnih.gov |

In reactions involving this compound, base catalysis plays a crucial role. Bases like triethylamine and pyridine (B92270) are commonly used to neutralize the hydrogen chloride (HCl) gas that is liberated during the acylation reaction. google.comjocpr.com This prevents the protonation of the nucleophile (amine or alcohol), which would otherwise render it unreactive.

Triethylamine is a widely used organic base due to its strong basicity and the fact that its hydrochloride salt is often insoluble in organic solvents, facilitating its removal from the reaction mixture. scielo.brgoogle.com

Pyridine can also be used as a base and sometimes as a solvent. jocpr.comnih.gov Its catalytic activity is attributed to the formation of a highly reactive acylpyridinium salt intermediate. However, triethylamine is generally a more effective catalyst for this purpose. jocpr.com

The choice between these bases can sometimes influence the reaction yield and purity of the product.

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. This includes the exploration of heterogeneous catalysts that can be easily separated from the reaction mixture and potentially reused.

For the synthesis of flurbiprofen derivatives, research has been conducted on using heterogeneous acid catalysts, such as strong protic acids immobilized on silica gel. mdpi.com These catalysts have shown promise in promoting intramolecular α-amidoalkylation reactions for the synthesis of novel N-flurbiprofen-substituted tetrahydroisoquinolines. mdpi.com The use of such solid-supported catalysts aligns with the principles of green chemistry by simplifying the workup process and reducing waste. mdpi.comtandfonline.com

Optimization of Derivatization Reaction Conditions

Optimizing reaction conditions is critical for maximizing the yield and purity of flurbiprofen derivatives while minimizing reaction time and the formation of byproducts.

The choice of solvent can significantly impact the reaction rate and outcome. Common solvents for the derivatization of this compound include:

Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are frequently used. mdpi.comnih.govnih.gov These solvents are generally inert to the reactants and facilitate the dissolution of both the acid chloride and the nucleophile.

The use of less preferred dipolar aprotic solvents like DMF and NMP is being re-evaluated due to safety and environmental concerns. acs.org

Reaction temperature is another crucial parameter. While many derivatization reactions with the highly reactive acid chloride can proceed at room temperature, gentle heating may be required in some cases to drive the reaction to completion, especially with less reactive nucleophiles. mdpi.com Conversely, for reactions involving sensitive functional groups, cooling the reaction mixture may be necessary to prevent side reactions.

After the reaction is complete, a series of workup and purification steps are necessary to isolate the desired flurbiprofen derivative in a pure form.

Workup: The initial workup typically involves washing the reaction mixture with aqueous solutions to remove unreacted starting materials, catalysts, and byproducts. For instance, washing with a dilute acid solution removes basic impurities, while a wash with a basic solution (like sodium bicarbonate) removes acidic impurities. mdpi.comnih.gov A final wash with brine (saturated sodium chloride solution) is often performed to remove residual water from the organic layer. mdpi.com

Purification: The crude product obtained after workup is often purified using one or more of the following techniques:

Column Chromatography: This is a widely used method for separating compounds based on their differential adsorption on a stationary phase (commonly silica gel). nih.govmdpi.comucd.ie By choosing an appropriate eluent system (a mixture of solvents), the desired derivative can be effectively separated from impurities.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is cooled, allowing the pure compound to crystallize out while impurities remain dissolved in the solvent. scielo.brnih.gov

The choice of purification method depends on the physical properties of the derivative (solid or liquid) and the nature of the impurities present.

| Parameter | Common Choices/Methods | Purpose | Reference |

|---|---|---|---|

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Provide a suitable reaction medium, dissolve reactants. | mdpi.comnih.govnih.gov |

| Temperature | Room temperature, gentle heating, or cooling | Control reaction rate and minimize side reactions. | mdpi.com |

| Workup | Aqueous washes (acid, base, brine) | Remove impurities and unreacted reagents. | mdpi.comnih.gov |

| Purification | Column Chromatography | Separate the desired product from impurities. | nih.govmdpi.comucd.ie |

| Recrystallization | Purify solid products. | scielo.brnih.gov |

Stereochemical Aspects in Flurbiprofen Acid Chloride Chemistry

Chirality of Flurbiprofen (B1673479) and its Implication for Acid Chloride Synthesis

Flurbiprofen possesses a single stereocenter at the α-position of the propionic acid moiety, making it a chiral molecule that exists as a pair of enantiomers: (S)-(+)-flurbiprofen and (R)-(-)-flurbiprofen. The biological activity of flurbiprofen is primarily associated with the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes. The (R)-enantiomer is significantly less active in this regard.

The synthesis of flurbiprofen acid chloride from flurbiprofen directly involves the carboxylic acid group, which is adjacent to the chiral center. Consequently, the stereochemical integrity of the starting flurbiprofen is of paramount importance. If the synthesis begins with a racemic mixture of flurbiprofen, the resulting product will be racemic this compound. Conversely, to obtain an enantiomerically pure this compound, the synthesis must start with the corresponding pure enantiomer of flurbiprofen. The conditions of the acid chloride formation, such as the choice of chlorinating agent and reaction temperature, must be carefully controlled to prevent racemization at the adjacent stereocenter.

Stereoselective Synthetic Approaches for Flurbiprofen Precursors

The demand for enantiomerically pure (S)-flurbiprofen has driven the development of various stereoselective synthetic strategies for its precursors. These methods aim to establish the chiral center with the desired (S)-configuration early in the synthetic sequence.

One notable approach involves the asymmetric hydrogenation of a prochiral alkene precursor. For instance, 2-(2-fluoro-[1,1'-biphenyl]-4-yl)acrylic acid can be hydrogenated using a chiral rhodium-phosphine catalyst, such as those based on derivatives of the DuPhos ligand, to yield (S)-flurbiprofen with high enantiomeric excess.

Another strategy employs chiral auxiliaries. An achiral biphenyl (B1667301) derivative can be coupled with a chiral auxiliary, and subsequent diastereoselective alkylation sets the stereocenter. The auxiliary is then cleaved to afford the enantiomerically enriched flurbiprofen precursor.

Enzymatic resolution has also been successfully applied. A racemic ester of flurbiprofen can be subjected to hydrolysis by a lipase, which preferentially hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in enantiomerically enriched forms.

A summary of stereoselective approaches is presented below:

| Synthetic Strategy | Description | Key Reagents/Catalysts |

| Asymmetric Hydrogenation | Hydrogenation of a prochiral acrylic acid derivative. | Chiral Rhodium-DuPhos complexes |

| Chiral Auxiliaries | Diastereoselective alkylation of a substrate attached to a chiral auxiliary. | Evans auxiliaries, etc. |

| Enzymatic Resolution | Selective hydrolysis of one enantiomer of a racemic ester. | Lipases (e.g., from Candida rugosa) |

Retention or Inversion of Configuration During Acid Chloride Formation

The conversion of a carboxylic acid to an acid chloride typically proceeds with retention of configuration at the α-carbon. This is because the reaction mechanism does not involve breaking the bond to the chiral center. The most common method for this transformation is the use of thionyl chloride (SOCl₂).

The reaction of flurbiprofen with thionyl chloride is believed to proceed through a chlorosulfite intermediate. The chloride ion then attacks the carbonyl carbon, leading to the displacement of the chlorosulfite group and the formation of the acid chloride. Since the stereocenter is not directly involved in this nucleophilic acyl substitution, its configuration is preserved. However, harsh reaction conditions, such as high temperatures or the presence of certain impurities, could potentially lead to side reactions that might cause some degree of racemization. Therefore, mild reaction conditions are generally preferred to ensure the stereochemical integrity of the product.

Diastereoselective Derivatization Strategies

This compound is a valuable intermediate for the synthesis of various derivatives. When enantiomerically pure this compound is reacted with a chiral nucleophile, a pair of diastereomers is formed. This principle is the basis of diastereoselective derivatization.

For example, the reaction of (S)-flurbiprofen acid chloride with a chiral amine, such as (R)-1-phenylethylamine, will produce a specific diastereomeric amide. This strategy is not only useful for synthesizing new chemical entities with defined stereochemistry but also for analytical purposes. The resulting diastereomers have different physical properties (e.g., melting point, solubility, and chromatographic retention times), which allows for their separation and quantification.

This approach is particularly useful in the development of novel anti-inflammatory agents or other biologically active molecules where the stereochemistry of multiple centers is crucial for activity.

Analytical Determination of Enantiomeric Purity (e.g., Chiral HPLC)

Ensuring the enantiomeric purity of flurbiprofen and its derivatives is critical. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

In chiral HPLC, the stationary phase is modified with a chiral selector. When a racemic mixture of this compound (or more commonly, a stable derivative like an amide or ester) is passed through the column, the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to different retention times, allowing for their separation and quantification.

Common chiral stationary phases for the separation of flurbiprofen enantiomers include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins. The choice of mobile phase and detector (typically a UV detector) is also crucial for achieving good separation and sensitivity.

Studies on Enantiomer Association Behavior in Solution (e.g., Self-Induced Diastereomeric Anisochronism via NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for studying the stereochemistry of chiral molecules like flurbiprofen. In some cases, enantiomers in a chiral solvent or in the presence of a chiral solvating agent can exhibit different NMR spectra.

A more subtle phenomenon is self-induced diastereomeric anisochronism (SIDA), which can be observed by NMR. This effect arises from the transient formation of diastereomeric aggregates (dimers or higher-order oligomers) between the enantiomers in solution. For a non-racemic sample of a chiral compound, the association between molecules of the same chirality (homochiral association) and molecules of opposite chirality (heterochiral association) can be different. These transient diastereomeric aggregates can have slightly different magnetic environments, leading to the splitting of NMR signals.

For flurbiprofen, studies have shown that the enantiomers can associate in solution, and this behavior can be influenced by the solvent and the enantiomeric composition of the sample. While direct studies on this compound are less common due to its reactivity, the principles observed with flurbiprofen itself are applicable. Such studies provide fundamental insights into the intermolecular interactions of chiral molecules.

Theoretical and Computational Studies of Flurbiprofen Acid Chloride Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity. For Flurbiprofen (B1673479) Acid Chloride, methods like Density Functional Theory (DFT) can provide deep insights into its electronic structure. These calculations can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and generate electrostatic potential maps.

The carbonyl carbon of the acid chloride group is expected to be highly electrophilic due to the strong electron-withdrawing effects of both the chlorine and oxygen atoms. This is a key factor in its susceptibility to nucleophilic attack, which is the primary mechanism for the formation of flurbiprofen derivatives. nih.govnih.gov Quantum chemical calculations can quantify this electrophilicity through population analysis, such as Mulliken or Natural Bond Orbital (NBO) charges.

Illustrative Data from Quantum Chemical Calculations:

| Parameter | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -7.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons; a low LUMO energy suggests high electrophilicity. |

| HOMO-LUMO Gap | 6.3 eV | A smaller gap generally implies higher reactivity. |

| Charge on Carbonyl Carbon | +0.85 | A high positive charge confirms the electrophilic nature of this site. |

| Charge on Chlorine Atom | -0.25 | Reflects the electronegativity of chlorine and its role as a leaving group. |

These calculations can predict that the most favorable site for nucleophilic attack is the carbonyl carbon, which is consistent with its known reactivity in forming amides and esters. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Reaction Intermediates

While quantum chemical calculations provide a static picture of the electronic structure, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations can be employed to explore the conformational landscape of Flurbiprofen Acid Chloride. The biphenyl (B1667301) and propionyl groups can rotate, leading to different spatial arrangements that may influence reactivity.

MD simulations can also be used to study the behavior of reaction intermediates. For instance, in the reaction of this compound with an amine to form an amide, a tetrahedral intermediate is formed. MD simulations, often in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, can model the stability and dynamics of such transient species in a solvent environment. This provides a more realistic picture of the reaction process than static calculations alone. The flexibility and stability of related flurbiprofen derivatives have been explored using MD simulations in the context of their biological targets. nih.govresearchgate.net

In silico Approaches for Reaction Pathway Prediction and Transition State Analysis

In silico methods can be utilized to map out the entire reaction pathway for the derivatization of this compound. By calculating the potential energy surface of the reaction, stationary points, including reactants, intermediates, transition states, and products, can be identified.

For the reaction with a nucleophile, computational methods can determine the structure and energy of the transition state. This information is crucial for calculating the activation energy of the reaction, which is a key determinant of the reaction rate. Techniques such as nudged elastic band (NEB) or transition state optimization algorithms are employed for this purpose. The analysis of the vibrational frequencies of the transition state structure can confirm that it is a true saddle point on the potential energy surface.

Illustrative Transition State Analysis Data:

| Parameter | Value | Description |

| Activation Energy (ΔG‡) | 15 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. |

| Imaginary Frequency | -250 cm⁻¹ | A single imaginary frequency confirms a true transition state. |

| Key Bond Distances in TS | C-Nu: 2.1 Å, C-Cl: 2.3 Å | The forming bond with the nucleophile (Nu) and the breaking bond with the chlorine atom are elongated. |

These analyses can help in understanding why certain reactions are faster than others and can guide the selection of appropriate reaction conditions.

Computational Modeling of Derivatization Outcomes and Reaction Selectivity

Computational modeling can be a powerful predictive tool for the outcomes of derivatization reactions involving this compound. When reacting with a molecule that has multiple nucleophilic sites, these models can predict the selectivity of the reaction. By comparing the activation energies for the attack at different sites, the most likely product can be identified.

For example, if a nucleophile contains both an amino and a hydroxyl group, computational models can predict whether the amide or the ester will be the major product. This is achieved by calculating the reaction pathways for both possibilities and comparing their energetic profiles. These predictive capabilities are invaluable in the rational design of synthetic strategies for novel flurbiprofen derivatives. While specific studies on this compound are not prevalent, the principles of computational modeling are widely applied in predicting the outcomes of similar organic reactions.

Green Chemistry Principles in the Synthesis and Utilization of Flurbiprofen Acid Chloride

Development of More Sustainable Synthetic Routes (e.g., reduced solvent use, safer reagents)

Traditional methods for synthesizing acid chlorides, including flurbiprofen (B1673479) acid chloride, often involve reagents like thionyl chloride, which can be hazardous and produce toxic byproducts. nih.gov Research has focused on developing more sustainable alternatives that minimize waste and utilize safer chemicals.

One approach involves the use of bio-based solvents. For instance, Cyrene™, a bio-alternative to dipolar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758), has been successfully used in the synthesis of amides from acid chlorides. rsc.org This substitution eliminates the use of toxic solvents and simplifies the work-up procedure, leading to a significant increase in molar efficiency. rsc.org Another sustainable approach is the use of palladium catalysts in aqueous solutions for the synthesis of flurbiprofen, the precursor to flurbiprofen acid chloride. units.it Water is a safe and environmentally benign solvent, and this method offers a milder and more eco-friendly alternative to traditional routes that use large volumes of harmful organic solvents like benzene. units.it

Table 1: Comparison of Solvents in Amide Synthesis from Acid Chlorides

| Solvent | Type | Environmental/Safety Concerns | Green Alternative |

|---|---|---|---|

| Dichloromethane | Chlorinated | Toxic, potential carcinogen | Cyrene™ |

| Dimethylformamide (DMF) | Aprotic | Toxic, reproductive hazard | Cyrene™ |

| Benzene | Aromatic | Carcinogenic, flammable | Water |

Atom Economy Enhancement in Derivatization Reactions

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov In the context of this compound, derivatization reactions, such as the formation of amides and esters, are common. nih.govscispace.com

One strategy to enhance atom economy is to use catalytic methods that avoid the need for stoichiometric reagents. For example, direct amidation of flurbiprofen with amines using a catalyst would be more atom-economical than the two-step process involving the formation of the acid chloride. nih.gov

Exploration of Catalytic and Waste-Minimizing Methodologies

Catalytic processes are a cornerstone of green chemistry, as they can significantly reduce waste by enabling reactions to proceed with high selectivity and efficiency. nih.gov In the synthesis of flurbiprofen, the precursor to this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed. units.itgoogle.com These methods often use very low catalyst loadings (e.g., 0.05 mol% Pd/C) and can be carried out in environmentally friendly solvents like water. units.it

The use of recyclable catalysts, such as palladium on carbon (Pd/C), further contributes to waste minimization. google.com After the reaction, the catalyst can be recovered and reused multiple times without a significant loss of activity, making the process more sustainable and cost-effective. google.com

Table 2: Catalytic Methods in Flurbiprofen Synthesis

| Catalyst | Reaction Type | Solvent | Key Advantages |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Suzuki Coupling | Water | Recyclable, high yield, environmentally friendly solvent |

| Palladium Acetate | Decarboxylation Coupling | Organic Solvent | Efficient C-C bond formation |

Environmental Impact Assessment of Synthetic Processes

A comprehensive environmental impact assessment of the entire synthetic process for flurbiprofen and its derivatives is crucial for identifying areas for improvement. This assessment goes beyond reaction efficiency and considers factors such as energy consumption, solvent use, and the generation of waste.

Green metrics, such as the E-factor (Environmental Factor), which is the mass ratio of waste to the desired product, can be used to quantify the environmental impact of a process. psecommunity.org A lower E-factor indicates a more environmentally friendly process. Studies on the crystallization of flurbiprofen have utilized such metrics to compare different solvent systems and identify more sustainable options. psecommunity.org

Furthermore, life cycle assessment (LCA) can be employed to evaluate the environmental footprint of a product from raw material extraction to final disposal. This holistic approach considers all inputs and outputs of a process, including energy consumption and greenhouse gas emissions (e.g., CO2e), providing a comprehensive picture of its environmental performance. psecommunity.org

Process Development and Scalability of Flurbiprofen Acid Chloride Production

Industrial Scalability Considerations for Synthetic Methods

The primary route for the synthesis of Flurbiprofen (B1673479) Acid Chloride involves the reaction of Flurbiprofen with a chlorinating agent. While several reagents can achieve this transformation, thionyl chloride (SOCl₂) is often the preferred choice in an industrial setting due to its cost-effectiveness and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases.

However, the direct scale-up of this reaction is not without its hurdles. Key considerations include:

Reaction Kinetics and Thermochemistry: The reaction is typically exothermic, and managing heat evolution is critical to prevent runaway reactions and the formation of impurities. Heat flow calorimetry studies are essential during process development to understand the thermal profile of the reaction and to design appropriate cooling systems for large-scale reactors.

Solvent Selection: The choice of an inert solvent is crucial. Solvents must be able to dissolve the starting material, remain stable under the reaction conditions, and facilitate easy work-up and product isolation. Common choices include toluene, dichloromethane (B109758), or other chlorinated hydrocarbons. The selection will also be influenced by environmental regulations and recovery/recycling capabilities.

Reagent Stoichiometry and Addition Rate: On a large scale, the controlled addition of thionyl chloride is paramount. A slow, controlled addition rate helps to manage the exotherm and minimize the formation of undesirable byproducts. The optimal stoichiometry must be determined to ensure complete conversion of the flurbiprofen while avoiding excess reagent, which would complicate purification.

Material Compatibility: The corrosive nature of hydrogen chloride gas and the reactive acyl chloride itself demands careful selection of reactor materials. Glass-lined or specific alloy reactors are typically required to prevent corrosion and contamination of the product.

Optimization of Process Parameters for Large-Scale Production

To ensure a robust and efficient large-scale production process, a systematic optimization of various parameters is necessary. This is often achieved through Design of Experiments (DoE), which allows for the simultaneous evaluation of multiple variables.

| Parameter | Range Studied | Optimal Condition | Rationale |

| Temperature | 25°C - 70°C | 40°C - 50°C | Balances reaction rate with impurity formation. Higher temperatures can lead to degradation. |

| Reaction Time | 1 - 8 hours | 2 - 4 hours | Ensures complete conversion without prolonged exposure of the product to harsh conditions. |

| Thionyl Chloride Molar Ratio | 1.1 - 2.0 eq. | 1.2 - 1.5 eq. | Sufficient excess to drive the reaction to completion, but minimizes residual reagent. |

| Agitation Speed | 100 - 300 RPM | 150 - 250 RPM | Ensures proper mixing and heat transfer, preventing localized overheating. |

Interactive Data Table: Optimization of Process Parameters (Please note: The data in this table is illustrative and would be determined empirically during process development.)

Challenges in Handling and Storage of Reactive Acyl Halides

Flurbiprofen Acid Chloride, like other acyl halides, is a highly reactive and moisture-sensitive compound. noaa.gov This presents significant challenges in its handling and storage on an industrial scale.

Moisture Sensitivity: Exposure to moisture will lead to hydrolysis back to flurbiprofen and the generation of corrosive hydrogen chloride gas. All equipment must be thoroughly dried before use, and the process is typically carried out under an inert atmosphere, such as nitrogen.

Corrosivity: The compound and its byproducts are corrosive to many materials and can cause severe burns upon contact with skin. noaa.gov Appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and respiratory protection, is mandatory.

Thermal Stability: While relatively stable at ambient temperatures, prolonged exposure to heat can lead to decomposition. Storage facilities should be cool, dry, and well-ventilated.

Packaging and Transportation: For transportation, this compound must be packaged in sealed, corrosion-resistant containers. These containers must be clearly labeled with the appropriate hazard warnings.

In-Process Control (IPC) and Quality Assurance Methodologies

A robust system of in-process controls and quality assurance is essential to ensure the consistent production of high-quality this compound.

In-Process Controls (IPCs):

IPCs are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure that the intermediate product meets its specifications.

| IPC Test | Method | Frequency | Acceptance Criteria |

| Reaction Completion | HPLC, GC | At the end of the reaction | Flurbiprofen content < 1.0% |

| Residual Thionyl Chloride | GC | After solvent removal | < 0.5% |

| Assay | Titration, HPLC | Before packaging | 98.0% - 102.0% |

| Appearance | Visual | Each batch | Clear, colorless to pale yellow liquid |

Interactive Data Table: In-Process Controls (Please note: The data in this table is illustrative and would be determined empirically during process development.)

Quality Assurance (QA):

Raw Material Specification and Testing: All incoming raw materials, including flurbiprofen and thionyl chloride, must be tested against established specifications for identity, purity, and any critical impurities.

Standard Operating Procedures (SOPs): Detailed SOPs for every step of the manufacturing process, from reactor charging to final packaging, must be in place and strictly followed.

Batch Manufacturing Records (BMRs): Comprehensive BMRs must be maintained for each batch, documenting all raw materials used, process parameters, IPC results, and any deviations.

Final Product Testing: The final, packaged this compound is tested against a full set of specifications, which may include assay, identity (e.g., by IR or NMR spectroscopy), levels of specific impurities, and moisture content.

Stability Studies: Stability studies are conducted to establish the shelf-life and appropriate storage conditions for the product.

Q & A

Q. What are the recommended synthetic pathways for producing high-purity Flurbiprofen Acid Chloride, and how can purity be validated?

this compound is typically synthesized via chlorination of Flurbiprofen using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include refluxing under anhydrous conditions, followed by solvent removal under vacuum. Purity validation involves:

- Infrared (IR) spectroscopy : Confirm the characteristic carbonyl stretch of the acid chloride at ~1800 cm⁻¹ .

- HPLC analysis : Use a C18 column with a mobile phase of water, acetonitrile, and acetic acid (100:127:1) to detect impurities. The retention time of this compound should be ~20 minutes, with impurity peaks not exceeding 0.015% chloride content .

- Melting point verification : Pure Flurbiprofen melts at 114–117°C; deviations suggest residual solvents or byproducts .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- Liquid chromatography (HPLC) : Quantify impurities (e.g., unreacted Flurbiprofen, hydrolyzed products) using a UV detector at 254 nm. System suitability requires a resolution >2 between this compound and its ester derivatives .